
N,N-Bis(2-chloroethyl)-3,4,5-triiodo-benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Bis(2-chloroethyl)-3,4,5-triiodo-benzamide: is a chemical compound characterized by the presence of three iodine atoms attached to a benzamide core, along with two chloroethyl groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Bis(2-chloroethyl)-3,4,5-triiodo-benzamide typically involves the reaction of 3,4,5-triiodo-benzoic acid with N,N-bis(2-chloroethyl)amine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or chloroform.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions: N,N-Bis(2-chloroethyl)-3,4,5-triiodo-benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloroethyl groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction, particularly at the iodine atoms or the chloroethyl groups.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.
Major Products:
Substitution Products: Depending on the nucleophile, products may include azido, thiocyanato, or other substituted derivatives.
Oxidation and Reduction Products: These reactions can yield various oxidized or reduced forms of the compound.
Hydrolysis Products: The primary products are 3,4,5-triiodo-benzoic acid and N,N-bis(2-chloroethyl)amine.
科学的研究の応用
Chemistry: N,N-Bis(2-chloroethyl)-3,4,5-triiodo-benzamide is used as a precursor in the synthesis of more complex molecules
Biology: In biological research, this compound is investigated for its potential as an anticancer agent. The chloroethyl groups can alkylate DNA, leading to the disruption of cellular processes and apoptosis in cancer cells.
Medicine: The compound’s ability to interact with biological macromolecules makes it a candidate for drug development. Its iodine content also suggests potential use in diagnostic imaging, such as in the development of contrast agents for X-ray or CT scans.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including the synthesis of polymers and advanced materials.
作用機序
The mechanism of action of N,N-Bis(2-chloroethyl)-3,4,5-triiodo-benzamide primarily involves the alkylation of DNA. The chloroethyl groups form covalent bonds with nucleophilic sites on the DNA, leading to cross-linking and strand breaks. This disrupts DNA replication and transcription, ultimately resulting in cell death. The iodine atoms may also contribute to the compound’s biological activity by enhancing its binding affinity to specific molecular targets.
類似化合物との比較
N,N-Bis(2-chloroethyl)amine: A related compound with similar alkylating properties but lacking the iodine atoms.
3,4,5-Triiodo-benzoic acid: Shares the triiodo-benzene core but lacks the chloroethyl groups.
N,N-Bis(2-chloroethyl)-p-toluenesulfonamide: Another alkylating agent with a different aromatic core.
Uniqueness: N,N-Bis(2-chloroethyl)-3,4,5-triiodo-benzamide is unique due to the presence of both chloroethyl and triiodo groups. This combination imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications. The iodine atoms enhance its potential for use in imaging and diagnostic applications, while the chloroethyl groups provide strong alkylating properties for therapeutic uses.
特性
CAS番号 |
91092-19-2 |
|---|---|
分子式 |
C11H10Cl2I3NO |
分子量 |
623.82 g/mol |
IUPAC名 |
N,N-bis(2-chloroethyl)-3,4,5-triiodobenzamide |
InChI |
InChI=1S/C11H10Cl2I3NO/c12-1-3-17(4-2-13)11(18)7-5-8(14)10(16)9(15)6-7/h5-6H,1-4H2 |
InChIキー |
HPCDOGZARWAKHI-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C(=C1I)I)I)C(=O)N(CCCl)CCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,4-Dinitro-1-[(4-nitrophenyl)methylsulfinyl]benzene](/img/structure/B13999268.png)
![1a,7b-dihydro-1H-cyclopropa[a]naphthalene-1-carboxylic acid](/img/structure/B13999269.png)
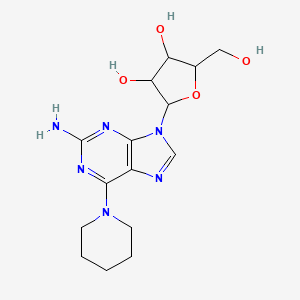
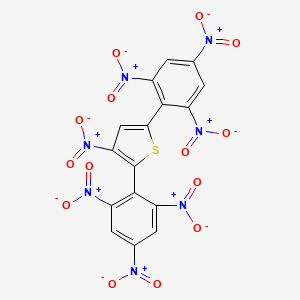
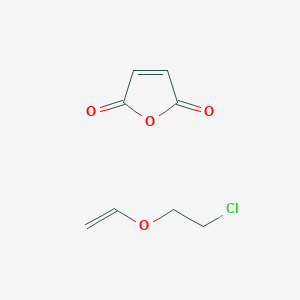
![N-[2-methyl-4-[[3-methyl-4-(3-oxobutanoylamino)phenyl]methyl]phenyl]-3-oxobutanamide](/img/structure/B13999318.png)
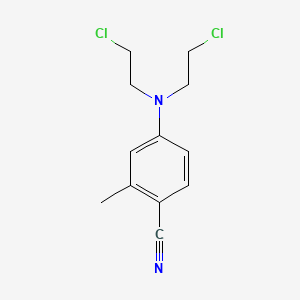
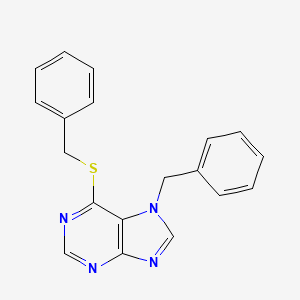
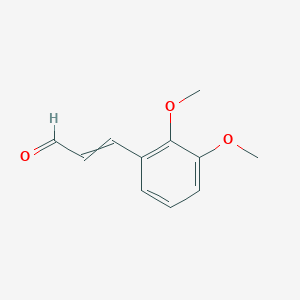
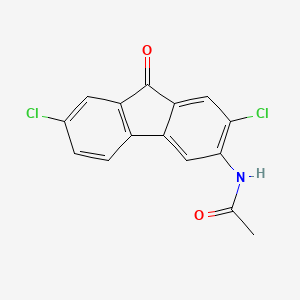


![3-[(4-chlorophenyl)methylidene]-6-(trifluoromethyl)-1H-indol-2-one](/img/structure/B13999360.png)
![3,3'-[Piperazine-1,4-diylbis(azanylylidenemethanylylidene)]bis(6-methoxyphenol)](/img/structure/B13999361.png)
